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molecular formula C10H8N2O3 B8390391 6-carbamoyl-1H-indole-2-carboxylic acid

6-carbamoyl-1H-indole-2-carboxylic acid

Cat. No. B8390391
M. Wt: 204.18 g/mol
InChI Key: UIDASAQANJKLIB-UHFFFAOYSA-N
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Patent
US08697911B2

Procedure details

Treat a solution of 6-carbamoyl-1H-indole-2-carboxylic acid ethyl ester (54 mg, 0.23 mmol) in dioxane/water (5:1, 12 mL) with LiOH monohydrate (14 mg, 0.33 mmol). Stir the reaction at rt overnight. Concentrate the reaction to dryness and dissolve the residue in water (5 mL) to form a solution. Acidify with 1 M HCl solution to form a solid. Collect by filtration and dry to give the desired product 6-carbamoyl-1H-indole-2-carboxylic acid as a solid in 70% yield (33 mg, 0.16 mmol).
Name
6-carbamoyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
54 mg
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([C:15](=[O:17])[NH2:16])[CH:9]=2)=[O:5])C.Cl>O1CCOCC1.O.O>[C:15]([C:10]1[CH:9]=[C:8]2[C:13]([CH:14]=[C:6]([C:4]([OH:5])=[O:3])[NH:7]2)=[CH:12][CH:11]=1)(=[O:17])[NH2:16] |f:2.3|

Inputs

Step One
Name
6-carbamoyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
54 mg
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC(=CC=C2C1)C(N)=O
Name
LiOH monohydrate
Quantity
14 mg
Type
reactant
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at rt overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction to dryness
CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
to form a solid
FILTRATION
Type
FILTRATION
Details
Collect by filtration
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(N)(=O)C1=CC=C2C=C(NC2=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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